molecular formula C10H14N2O2S B13468230 Methyl 1-(1,3-thiazol-5-yl)piperidine-4-carboxylate

Methyl 1-(1,3-thiazol-5-yl)piperidine-4-carboxylate

Cat. No.: B13468230
M. Wt: 226.30 g/mol
InChI Key: VRWKLJQFIUZCFG-UHFFFAOYSA-N
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Description

Methyl 1-(1,3-thiazol-5-yl)piperidine-4-carboxylate: is a heterocyclic compound that features a thiazole ring and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and piperidine moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(1,3-thiazol-5-yl)piperidine-4-carboxylate typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate thioamide precursors with α-halo ketones under basic conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(1,3-thiazol-5-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 1-(1,3-thiazol-5-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The piperidine ring can enhance the compound’s binding affinity to its targets, increasing its potency .

Comparison with Similar Compounds

  • Methyl 1-(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylate
  • Ethyl 1-(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylate

Comparison: Methyl 1-(1,3-thiazol-5-yl)piperidine-4-carboxylate is unique due to the specific positioning of the thiazole ring and the ester group. This positioning can influence its reactivity and biological activity compared to similar compounds. For instance, the presence of a chloro group in similar compounds can alter their chemical properties and biological interactions .

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for scientific research and industrial development.

Biological Activity

Methyl 1-(1,3-thiazol-5-yl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring linked to a thiazole moiety, which is known for its significant biological properties. The molecular formula is C10H12N2O2SC_{10}H_{12}N_{2}O_{2}S, highlighting the presence of nitrogen and sulfur, elements often associated with biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by catalyzing the formation of pro-inflammatory mediators like prostaglandins.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against a range of pathogens. Studies indicate that it can inhibit bacterial growth and biofilm formation, particularly against Staphylococcus aureus and Staphylococcus epidermidis .
  • Anticancer Potential : Preliminary research suggests that this compound may possess anticancer properties, potentially inducing apoptosis in cancer cells through various pathways .

Biological Activity Overview

Activity Type Description Reference
Anti-inflammatoryInhibits COX enzymes, reducing inflammation and associated pain.
AntimicrobialEffective against various bacterial strains; inhibits biofilm formation.
AnticancerInduces apoptosis in cancer cells; potential for use in cancer therapy.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The compound demonstrated significant activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus species. The compound's ability to prevent biofilm formation was particularly noteworthy, suggesting potential applications in treating chronic infections .

Anticancer Research

In vitro studies have indicated that this compound may act on various cancer cell lines, including breast and liver cancer cells. The compound exhibited cytotoxic effects and showed promise as an adjunct therapy in combination with existing chemotherapeutic agents .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of thiazole derivatives indicates that modifications to the thiazole ring can significantly influence the biological activity of compounds. For instance, electron-withdrawing groups on the thiazole ring have been associated with enhanced antimicrobial and anticancer activities .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

methyl 1-(1,3-thiazol-5-yl)piperidine-4-carboxylate

InChI

InChI=1S/C10H14N2O2S/c1-14-10(13)8-2-4-12(5-3-8)9-6-11-7-15-9/h6-8H,2-5H2,1H3

InChI Key

VRWKLJQFIUZCFG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)C2=CN=CS2

Origin of Product

United States

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